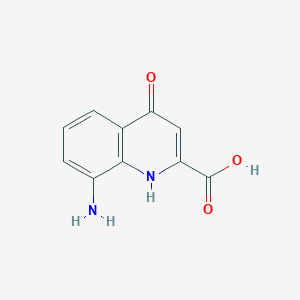

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

8-amino-4-oxo-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,11H2,(H,12,13)(H,14,15) |

InChI Key |

KZBXAHDVCSOKJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=CC2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing 4-oxoquinoline-3-carboxylic acid derivatives. For 8-amino-substituted variants, anthranilic acid derivatives serve as starting materials.

Procedure :

-

Ethyl 2-((2-aminophenyl)amino)-2-oxoacetate is heated in diphenyl ether at 240–255°C to induce cyclization, forming the quinoline core.

-

Subsequent N-alkylation with alkyl halides (e.g., cyclopropyl bromide) in dimethylformamide (DMF) using sodium hydride yields 1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylates.

-

Hydrolysis with aqueous NaOH converts the ester to the carboxylic acid.

Key Findings :

-

Microwave-assisted cyclization reduces reaction time from hours to minutes (e.g., 30 minutes at 250°C).

Reduction of Nitro Precursors

Sodium Dithionite-Mediated Reduction

A nitro group at the 8-position can be reduced to an amine using sodium dithionite under basic conditions.

Procedure :

-

7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid is treated with sodium dithionite (Na₂S₂O₄) in aqueous potassium carbonate.

-

The reaction proceeds via a single-electron transfer mechanism, yielding the 8-amino derivative.

Key Findings :

Multi-Component Reactions (MCRs)

Microwave-Assisted Synthesis

MCRs enable rapid assembly of the quinoline skeleton.

Procedure :

-

A mixture of p-acetyl aniline , methyl pyruvate , and Bi(OTf)₃ (5 mol%) in acetonitrile is irradiated under microwaves at 250°C for 4 hours.

-

The product is purified via flash chromatography (ethyl acetate/hexane).

Key Findings :

-

Microwave irradiation enhances reaction efficiency, reducing time from 12 hours to 4 hours .

-

Catalyst loading as low as 5 mol% suffices for complete conversion.

Oxidative Annulation

Maleimide-Based Routes

Oxidative annulation of maleimide derivatives offers a pathway to functionalized quinolines.

Procedure :

-

N-Substituted-3-anilinosuccinimide is oxidized with MnO₂ or chloranil to form a maleimide intermediate.

-

Reaction with dimethylformamide dimethylacetal (DMF-DMA) induces cyclization, followed by hydrolysis to yield the carboxylic acid.

Key Findings :

Comparative Analysis of Methods

| Method | Starting Material | Catalyst/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Gould-Jacobs Cyclization | Anthranilic acid derivatives | Diphenyl ether, 240°C | 65–77% | Scalable, high regioselectivity |

| Sodium Dithionite Reduction | 8-Nitroquinoline | Na₂S₂O₄, K₂CO₃ | >90% | Mild conditions, minimal side products |

| Microwave-Assisted MCR | p-Acetyl aniline | Bi(OTf)₃, microwaves | 70–80% | Rapid, energy-efficient |

| Oxidative Annulation | N-Substituted succinimides | MnO₂, DMF-DMA | 60–75% | Versatile for diverse substitutions |

Challenges and Optimization Strategies

Functional Group Compatibility

Solvent and Catalyst Selection

-

Diphenyl ether is ideal for high-temperature cyclization due to its high boiling point (258°C).

-

Polyphosphoric acid (PPA) accelerates lactamization but requires careful handling due to corrosivity.

Recent Advances

Chemical Reactions Analysis

Types of Reactions: 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include nitroquinoline derivatives, hydroxyquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity

One of the primary areas of research for 8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is its potential as an antiviral agent. Studies have shown that derivatives of this compound exhibit activity against HIV. For instance, a series of compounds based on this scaffold demonstrated effective inhibition of HIV integrase at concentrations lower than 150 µM with minimal cytotoxicity (CC50 > 500 µM) . The most potent derivative in this study had an EC50 of 75 µM, indicating promising therapeutic potential.

Anticancer Properties

Research has also indicated that this compound derivatives can exhibit anticancer properties. In vitro studies on MCF-7 breast cancer cells showed that certain synthesized compounds significantly inhibited cell proliferation, suggesting a potential role in cancer therapy .

Structure-Activity Relationship Studies

The compound's effectiveness can be enhanced through structural modifications. For example, altering substituents on the quinoline ring has been shown to influence biological activity significantly. A study focused on synthesizing new derivatives revealed that slight changes in the molecular structure could lead to substantial differences in affinity and efficacy at targeted receptors .

Agricultural Applications

Pesticide Development

The unique properties of this compound have led to its exploration as a potential pesticide. Its ability to interact with biological systems makes it a candidate for developing novel agricultural chemicals aimed at pest control .

Mechanism of Action

The mechanism of action of 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 8-Amino vs. 4-Hydroxy/Keto Tautomers (KYNA): KYNA exists as a tautomer between 4-hydroxy and 4-oxo forms. The 8-amino substitution replaces the hydroxyl group with an electron-donating amino moiety, altering the quinoline ring's electron density. This modification enhances interactions with serotonin receptors (e.g., 5HT1B) compared to KYNA’s NMDA receptor antagonism .

- Halogenated Derivatives (7-Chlorokynurenic Acid): 7-Chloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (7-Cl-KYNA) demonstrates selective NMDA receptor antagonism, emphasizing the role of halogen substituents in enhancing receptor specificity .

Aminoalkylated Derivatives (KYNA-M1 and KYNA-A4)

- KYNA-M1 (3-(Morpholinomethyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid): The morpholinomethyl group at the 3-position enhances M-type K<sup>+</sup> channel activation, a contrast to the 8-amino derivative’s 5HT1B activity. This underscores the importance of substituent position in modulating ion channel vs. neurotransmitter receptor interactions .

Positional Isomers (6-Amino vs. 8-Amino)

Limited data exist for 6-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, but evidence suggests that the 8-amino configuration is critical for 5HT1B antagonism, as seen in 6-methoxy-8-amino derivatives .

Mannich Reactions for Aminoalkylation

- Morpholinomethyl Derivatives: Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes Mannich reactions with morpholine and formaldehyde to yield 3,7- or 3,8-bis(morpholinomethyl) derivatives. These reactions proceed in ethanol or dioxane under reflux, with yields up to 60% .

- Microwave-Assisted Synthesis :

Microwave irradiation (160°C, 3 hours) facilitates C–N bond cleavage and indole coupling, offering rapid diversification .

Late-Stage Functionalization

Multiparallel synthesis of 8-amino derivatives involves introducing morpholin-4-yl-phenyl amides at the 2-carboxylic acid position, enabling late-stage diversification for optimizing 5HT1B activity .

5HT1B Receptor Antagonism

6-Methoxy-8-amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid derivatives demonstrate potent 5HT1B antagonism, suggesting applications in migraine and depression .

Ion Channel Modulation

KYNA-M1 activates M-type K<sup>+</sup> currents (EC50 ~10 μM), while KYNA-A4 modulates delayed-rectifier K<sup>+</sup> currents, indicating divergent roles in neuronal excitability .

NMDA Receptor Antagonism

7-Cl-KYNA and KYNA itself block NMDA receptors, but the 8-amino derivative’s lack of direct NMDA activity highlights substituent-driven target specificity .

Comparative Data Table

Biological Activity

8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 8-aminoquinoline) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antiviral effects, supported by relevant case studies and research findings.

- Molecular Formula: C10H8N2O3

- Molecular Weight: 204.18 g/mol

- CAS Number: 2524-67-6

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it is effective against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for S. aureus has been reported as low as 0.39 µg/mL, demonstrating its potency against resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 µg/mL |

| Bacillus subtilis | Not specified |

Anticancer Activity

The compound has also shown promising anticancer activity. In vitro studies on the MCF-7 breast cancer cell line revealed that it induces cytotoxic effects, with an effective concentration leading to significant cell death. The mechanism appears to involve the inhibition of cellular proliferation, which is crucial for tumor growth .

Case Study:

In a study examining various quinoline derivatives, including 8-aminoquinoline, it was found that these compounds significantly reduced cell viability in MCF-7 cells at concentrations starting from 10 µM. The results were quantified using MTT assays, which measure cellular metabolic activity as an indicator of cell viability .

Antiviral Activity

Recent studies have highlighted the potential of 8-aminoquinoline as an inhibitor of Hepatitis B Virus (HBV) replication. In vitro experiments demonstrated that at a concentration of 10 µM, this compound effectively inhibited HBV replication in human hepatoma cells transfected with NTCP gene, showcasing its potential as a therapeutic agent against viral infections .

Table 2: Antiviral Activity Against HBV

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| 8-Aminoquinoline | 10 | Significant |

The biological activity of 8-aminoquinoline is attributed to its ability to interact with various biological targets. Its structure allows it to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair. Additionally, its quinoline moiety is known to interfere with nucleic acid synthesis in viruses .

Q & A

Q. What are the optimal synthetic routes for 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step procedures, including cyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium bicarbonate for neutralization during reaction steps . Temperature control (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) are critical to minimize side reactions and improve yields . Post-synthesis purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

- Spectroscopy : - and -NMR to confirm substituent positions and hydrogen bonding .

- Mass spectrometry : High-resolution ESI-MS for molecular weight validation .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related 4-oxoquinoline-3-carboxylic acid derivatives .

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

Byproducts may arise from incomplete cyclization or oxidation. For example, residual starting materials (e.g., unreacted amino intermediates) are detected via TLC and removed using gradient elution in column chromatography . Impurities from halogenated intermediates (e.g., fluoro-substituted analogs) require careful stoichiometric control .

Advanced Research Questions

Q. How do structural modifications at the 8-amino or 4-oxo positions influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal that:

- The 8-amino group enhances binding to bacterial DNA gyrase, as seen in fluoroquinolone antibiotics .

- 4-oxo substitution is critical for chelating metal ions (e.g., Mg) in enzymatic targets .

Comparative studies using derivatives like 8-fluoro-7-methylquinoline-4-carboxylic acid show that electron-withdrawing groups at position 8 improve antimicrobial potency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., pH, bacterial strain specificity). To address this:

Q. What experimental strategies are recommended for studying interactions between this compound and biological targets?

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .

- Fluorescence quenching assays : Monitor interactions with DNA or proteins, leveraging the compound’s intrinsic fluorescence .

- Mutagenesis studies : Identify critical residues in target enzymes (e.g., DNA gyrase) by comparing wild-type and mutant strains .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Introduce methyl or cyclohexyl groups at position 1 to reduce hepatic oxidation, as seen in analogs like 8a (R-CHxCA) .

- Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to enhance oral bioavailability .

- Use deuterium labeling at metabolically vulnerable sites to slow degradation .

Methodological Challenges

Q. What are the key considerations for scaling up synthesis while maintaining yield and purity?

- Optimize solvent recovery systems (e.g., THF distillation) to reduce costs .

- Implement process analytical technology (PAT) for real-time monitoring of reaction progress .

- Address solubility issues via pH adjustment (e.g., sodium salt formation for aqueous-phase reactions) .

Q. How can computational methods aid in the rational design of this compound derivatives?

- Density functional theory (DFT) : Predicts electronic properties and reactive sites for functionalization .

- Molecular dynamics simulations : Assess stability of compound-enzyme complexes under physiological conditions .

- QSAR models : Correlate substituent effects with antimicrobial activity using datasets from analogs like 8-fluoro-7-methylquinoline-4-carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.